N-(1,3-benzothiazol-2-ylmethyl)-1-(2-methoxyethyl)-N-methylpyrrolidine-3-carboxamide
Overview
Description
N-(1,3-benzothiazol-2-ylmethyl)-1-(2-methoxyethyl)-N-methylpyrrolidine-3-carboxamide is a useful research compound. Its molecular formula is C17H23N3O2S and its molecular weight is 333.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 333.15109816 g/mol and the complexity rating of the compound is 409. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Structural Analysis
A cornerstone of scientific research on N-(1,3-benzothiazol-2-ylmethyl)-1-(2-methoxyethyl)-N-methylpyrrolidine-3-carboxamide and related compounds involves their synthesis and structural elucidation. For instance, studies have highlighted methods for high-yield synthesis of benzothiazole derivatives, which are precursors for various pharmacologically active compounds. Such synthetic methodologies enable the preparation of structurally complex molecules for further biological evaluation (Bobeldijk et al., 1990). Additionally, the crystal and molecular structure of related benzimidazole and benzothiazole compounds have been reported, providing insights into their chemical behavior and potential interaction with biological targets (Richter et al., 2023).
Antimicrobial and Antifungal Activity
Research has extensively explored the antimicrobial and antifungal potentials of benzothiazole derivatives. These compounds demonstrate variable and modest activity against a range of bacterial and fungal strains, indicating their potential as templates for developing new antimicrobial agents (Patel et al., 2011). Such studies are vital for addressing the growing concern of antimicrobial resistance by introducing new classes of antimicrobial compounds.
Anticancer and Antiproliferative Effects
The anticancer and antiproliferative activities of benzothiazole derivatives have also been a significant focus. Several compounds in this category have been screened against various human cancer cell lines, revealing promising anticancer activity for some derivatives. This suggests the potential of benzothiazole compounds in developing novel anticancer therapies (Havrylyuk et al., 2010). The exploration of these compounds' mechanisms of action and efficacy in vivo could pave the way for new cancer treatments.
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-ylmethyl)-1-(2-methoxyethyl)-N-methylpyrrolidine-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O2S/c1-19(12-16-18-14-5-3-4-6-15(14)23-16)17(21)13-7-8-20(11-13)9-10-22-2/h3-6,13H,7-12H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOZAXUDIRJSGTP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=NC2=CC=CC=C2S1)C(=O)C3CCN(C3)CCOC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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